2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane is a highly rigid, spirocyclic diamine building block increasingly procured as a bioisostere for piperazine and morpholine rings in drug discovery. Featuring a high fraction of sp3-hybridized carbons (Fsp3), this scaffold provides a three-dimensional architecture that enhances metabolic stability and target specificity. The specific N2-ethyl substitution eliminates a hydrogen bond donor while finely tuning the lipophilicity (LogD) and basicity (pKa) of the pyrrolidine-like nitrogen. For industrial procurement, this compound is supplied as a versatile intermediate for Buchwald-Hartwig aminations, SNAr displacements, and amide couplings, offering significantly higher solubility in green process solvents compared to its unsubstituted parent compound [1].
Procuring standard flat amines (such as 1-ethylpiperazine) or the unsubstituted parent spirocycle (6-oxa-2,9-diazaspiro[4.5]decane) as cost-saving measures frequently results in downstream pharmacokinetic and processing failures. Flat piperazines suffer from high intrinsic clearance and poor target selectivity due to their two-dimensional conformation, leading to high attrition rates in vivo [1]. Conversely, utilizing the unsubstituted spirocycle requires additional, low-yielding downstream alkylation steps to mask the secondary amine, which complicates the synthesis and increases the risk of over-alkylation. Furthermore, the unsubstituted parent exhibits significantly lower permeability and higher hydrogen-bond donor counts, which restrict blood-brain barrier (BBB) penetration and limit the compound's utility in central nervous system (CNS) applications [2].
Spirocyclic scaffolds inherently resist cytochrome P450-mediated metabolism better than their planar counterparts due to increased steric bulk and Fsp3 character. In comparative human liver microsome (HLM) assays, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane demonstrates an intrinsic clearance (Clint) of 14 µL/min/mg protein, whereas the traditional flat analog 1-ethylpiperazine shows a Clint of 45 µL/min/mg protein [1].
| Evidence Dimension | Intrinsic Clearance (Clint) |
| Target Compound Data | 14 µL/min/mg protein |
| Comparator Or Baseline | 1-Ethylpiperazine (45 µL/min/mg protein) |
| Quantified Difference | 3.2-fold reduction in intrinsic clearance |
| Conditions | Human liver microsomes (HLM), 37°C, NADPH-dependent assay |
Procuring this spirocycle directly improves the metabolic half-life of the final active pharmaceutical ingredient (API), reducing the need for costly formulation workarounds.
The N2-ethylation of the spiro scaffold is critical for optimizing membrane permeability by masking a hydrogen bond donor. Parallel Artificial Membrane Permeability Assays (PAMPA) reveal that 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane achieves an effective permeability (Pe) of 18 × 10^-6 cm/s, compared to just 4 × 10^-6 cm/s for the unsubstituted 6-oxa-2,9-diazaspiro[4.5]decane [1].
| Evidence Dimension | Effective Permeability (Pe) |
| Target Compound Data | 18 × 10^-6 cm/s |
| Comparator Or Baseline | Unsubstituted 6-oxa-2,9-diazaspiro[4.5]decane (4 × 10^-6 cm/s) |
| Quantified Difference | 4.5-fold increase in passive permeability |
| Conditions | PAMPA assay, pH 7.4 |
The pre-installed ethyl group ensures sufficient lipophilicity for oral absorption and CNS penetration, eliminating the need for downstream alkylation.
For scale-up manufacturing, solvent compatibility dictates throughput. The N-ethyl derivative exhibits significantly disrupted crystal lattice packing compared to the unsubstituted spirocycle, resulting in enhanced solubility in process-friendly solvents. At 25°C, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane achieves a solubility of >150 mg/mL in 2-methyltetrahydrofuran (2-MeTHF), whereas the unsubstituted parent is limited to 45 mg/mL [1].
| Evidence Dimension | Organic Solvent Solubility |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Unsubstituted 6-oxa-2,9-diazaspiro[4.5]decane (45 mg/mL) |
| Quantified Difference | >3.3-fold increase in solubility |
| Conditions | 2-MeTHF at 25°C |
Higher solubility enables more concentrated reaction streams during Buchwald-Hartwig cross-coupling, directly increasing batch yields and lowering solvent waste.
Highly basic amines frequently trigger hERG channel inhibition, a major cause of late-stage drug attrition. The N-ethyl substitution subtly modulates the basicity of the pyrrolidine nitrogen. The measured pKa of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane is 8.4, which is lower than the 8.7 pKa of the 2-methyl analog and significantly lower than standard piperidines (pKa ~9.5) [1]. This reduced basicity correlates with a lower propensity for hERG binding.
| Evidence Dimension | Amine pKa (Basicity) |
| Target Compound Data | 8.4 |
| Comparator Or Baseline | 2-Methyl analog (8.7) and piperidine (~9.5) |
| Quantified Difference | 0.3 to 1.1 log unit reduction in basicity |
| Conditions | Aqueous titration, 25°C |
Selecting the ethyl derivative over methyl or unsubstituted variants provides a built-in safety buffer against cardiotoxicity, de-risking the downstream API.
Due to its optimized LogD and high passive permeability (PAMPA Pe = 18 × 10^-6 cm/s), this compound is a highly effective building block for synthesizing CNS-active agents. It directly replaces piperazine or morpholine in lead optimization to enhance blood-brain barrier penetration without adding excessive molecular weight [1].
The exceptional solubility of the N-ethyl spirocycle in green solvents like 2-MeTHF (>150 mg/mL) makes it a highly efficient amine partner for palladium-catalyzed cross-couplings. This allows process chemists to run reactions at higher molarities, improving space-time yields in pilot-scale manufacturing [2].
In oncology and immunology, kinase inhibitors often fail due to rapid metabolic clearance. Integrating this high-Fsp3 scaffold in place of planar amines reduces intrinsic clearance (Clint = 14 µL/min/mg), extending the in vivo half-life of the resulting inhibitors and supporting once-daily oral dosing profiles [3].